ML228 is a small molecule identified as an activator of the HIF pathway. [ [] ] It functions as a molecular probe in biological research to investigate the role of HIF in various cellular processes and disease models. [ [] ] ML228 is not a drug and does not have dosage information or side effects associated with it.
ML228 is a chemical compound recognized for its role as an activator of the hypoxia-inducible factor pathway. This compound has garnered attention in pharmacological research due to its ability to enhance the transcriptional activity of hypoxia-inducible factors, which are critical in cellular responses to low oxygen levels. ML228 is classified under the category of 1,2,4-triazines, specifically featuring a triazine ring that is substituted at various positions by different functional groups .
ML228 was initially identified through high-throughput screening aimed at discovering compounds that activate the hypoxia-inducible factor pathway. Its structure includes a biphenyl moiety and a pyridine ring, which contribute to its biological activity. The compound's classification as a triazine derivative places it among other heterocyclic compounds known for diverse biological activities .
The synthesis of ML228 involves several steps typical for the creation of triazine derivatives. The process begins with the formation of the triazine core, followed by selective substitutions at specific positions on the ring. For instance, the introduction of the biphenyl and pyridine substituents is achieved through nucleophilic aromatic substitution reactions. Detailed synthetic pathways often include:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .
ML228 has a complex molecular structure characterized by its unique arrangement of atoms:
The three-dimensional conformation of ML228 is crucial for its interaction with biological targets, particularly in activating hypoxia-inducible factors .
The mechanism by which ML228 activates hypoxia-inducible factors involves several key steps:
Data from various assays indicate that ML228 exhibits potent activation capabilities with effective concentrations in low micromolar ranges, demonstrating significant biological activity .
These properties are essential for determining suitable applications in laboratory settings and potential therapeutic uses .
ML228 is primarily used in research related to:
The compound serves as a valuable tool for elucidating the roles of hypoxia-inducible factors in various physiological and pathological processes .
The discovery of ML228 originated from a phenotypic high-throughput screening (HTS) campaign targeting activators of the hypoxia-inducible factor (HIF) pathway, a critical mediator of cellular responses to hypoxia and ischemia. The NIH Molecular Libraries Small Molecule Repository (MLSMR), containing over 300,000 compounds, was screened using a stably transfected human U2OS osteosarcoma cell line engineered with a hypoxia response element (HRE)-driven luciferase reporter [1] [2]. This cell-based assay measured HIF transcriptional activity by quantifying luminescence upon compound exposure. Desferrioxamine (DFO), an iron chelator with a known EC₅₀ of 17.8 μM in this assay, served as the positive control [1] [3]. Compounds were initially evaluated at 7.5 μM, with hits defined as those exhibiting ≥10% of DFO’s activity. This primary screen yielded ~1,200 actives from the MLSMR library [1] [5].
Secondary screening tiers refined the hit list:
This multiparametric approach prioritized scaffolds with novel mechanisms, such as the triazine-based hits (compounds 8 and 9), which lacked the carboxylic acid groups typical of prolyl hydroxylase (PHD) inhibitors like 2-oxoglutarate mimetics [1] [2].
Table 1: High-Throughput Screening Workflow for HIF Activators
Stage | Assay | Key Metrics | Hit Criteria |
---|---|---|---|
Primary Screen | HRE-luciferase in U2OS cells | 7.5 μM compound concentration | ≥10% activity of DFO control |
Secondary Screen | Dose-response (HRE-luciferase) | EC₅₀ determination | Full curves for 1,200 compounds |
Counter-Screen | Proteasome inhibition | Luminescence-based chymotrypsin activity | Exclude proteasome inhibitors |
Phenotypic Confirmation | HIF-1α nuclear translocation (GFP imaging) | EC₅₀ for subcellular localization | Correlation with HRE activity |
Initial hit-to-lead efforts focused on structure-activity relationship (SAR) exploration of the triazine core. Resynthesis of triazine hits 8 (EC₅₀ = 10.8 μM) and 9 (EC₅₀ = 16.1 μM) confirmed their HIF-activating potency [1] [5]. A library of 24 analogs was synthesized to probe the amine substituent’s role (Table 2). Key findings included:
The optimal substituent, identified through iterative SAR, was 4-(biphenyl)methylamine, yielding ML228 (CID 46742353). This modification improved lipophilicity and membrane permeability while maintaining a calculated molecular weight (415.49 g/mol) and cLogP within drug-like space [5] [7] [10]. Synthesis employed a convergent route:
Table 2: SAR of Triazine Amine Modifications
Compound | R Group | HRE-Luciferase EC₅₀ (μM) | Nuclear Translocation EC₅₀ (μM) |
---|---|---|---|
8 | Cyclopropylmethyl | 10.8 | 4.62 |
17 | Cyclopropyl | 12.7 | 4.27 |
18 | Butyl | 4.74 | 2.46 |
19 | Hexyl | 2.91 | 1.83 |
27 | Benzyl | 10.8 | 3.85 |
30 | 4-Methylbenzyl | 3.52 | 1.22 |
ML228 | 4-(Biphenyl)methyl | 0.53–1.69 | 0.28–1.40 |
U2OS osteosarcoma cells served as the primary in vitro platform for evaluating HIF activation due to their robust HIF pathway responsiveness and genetic tractability [1] [6]. ML228’s efficacy was validated using three orthogonal phenotypic assays:
Mechanistic studies revealed iron chelation as ML228’s primary mode of action:
Table 3: Phenotypic Characterization of ML228 in U2OS Cells
Assay Endpoint | EC₅₀ (μM) | Biological Significance |
---|---|---|
HRE-Luciferase Activity | 0.53–1.69 | Transcriptional activation of HIF pathway |
HIF-1α Nuclear Translocation | 0.28–1.40 | Stabilization and nuclear import of HIF-1α |
VEGF mRNA Induction (RT-PCR) | 0.29–1.63 | Functional upregulation of pro-angiogenic target |
A critical exclusion criterion during screening was the absence of proteasome inhibition, as nonspecific blockade of proteasomal degradation could artifactually stabilize HIF-1α [1] [3]. All triazine analogs, including ML228, were counter-screened using a commercial Proteasome-Glo™ assay measuring chymotrypsin-like protease activity:
Iron chelation was further distinguished from proteasome inhibition by demonstrating reversibility with Fe²⁺ supplementation. This mechanistic deconvirmation confirmed that ML228’s HIF activation stems from targeted PHD inhibition via iron depletion rather than broad disruption of protein turnover [1] [3] [10].
Table 4: Selectivity Profiling of ML228
Assay | Target | ML228 Activity | Control Activity |
---|---|---|---|
Proteasome-Glo™ Chymotrypsin | Proteasome | Inactive (≤30 μM) | Bortezomib: IC₅₀ = 20 nM |
Fe²⁺ Rescue (HRE assay) | Iron-dependent PHDs | EC₅₀ shift: 1.12 → 15.6 μM | DFO: Similar Fe²⁺ reversal |
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: